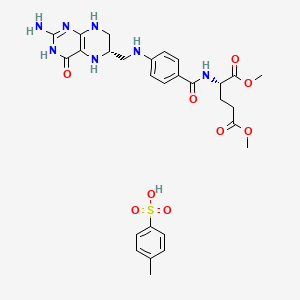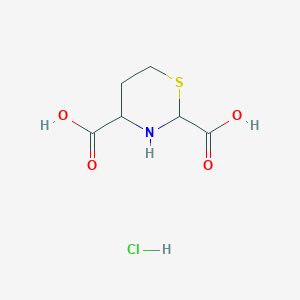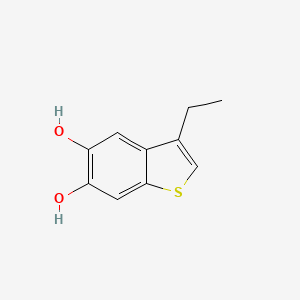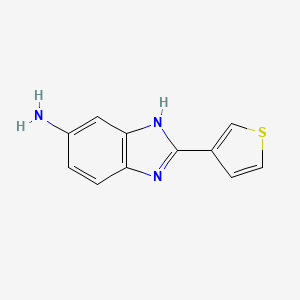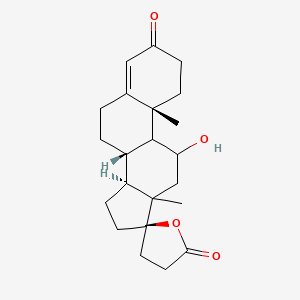
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone is a chemical compound with the molecular formula C23H30O6 and a molecular weight of 402.49 g/mol . This compound is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 11 and 17, a keto group at position 3, and a gamma-lactone ring at position 21 .
Méthodes De Préparation
The synthesis of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves multiple steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable pregnane derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 11 and 17 using reagents such as osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of the hydroxyl group at position 3 to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Lactonization: Formation of the gamma-lactone ring at position 21 through intramolecular esterification under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including :
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group at position 3 to a hydroxyl group. Reagents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxyl groups at positions 11 and 17 can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves its interaction with specific molecular targets and pathways . The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including anti-inflammatory and anti-proliferative actions. The exact pathways and molecular targets involved are still under investigation, but they likely include nuclear receptors and signaling proteins involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone can be compared with other similar compounds, such as :
Drospirenone: A synthetic progestin with a similar steroidal structure but different functional groups, used in hormonal contraceptives.
Spironolactone: A potassium-sparing diuretic with a similar lactone ring structure, used to treat conditions like heart failure and hypertension.
Eplerenone: Another potassium-sparing diuretic with a similar core structure but different substituents, used for similar medical conditions as spironolactone.
The uniqueness of this compound lies in its specific functional groups and the gamma-lactone ring, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
41850-19-5 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(8S,10R,11R,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17+,19?,20-,21?,22+/m0/s1 |
Clé InChI |
VKQZKUPABHSTTG-GHCDIQHGSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2[C@@H](CC4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
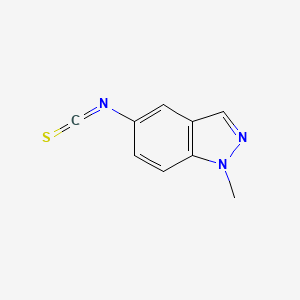
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
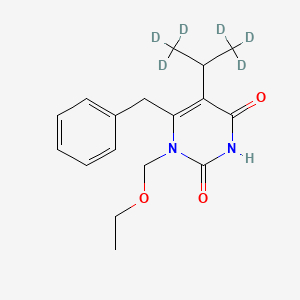
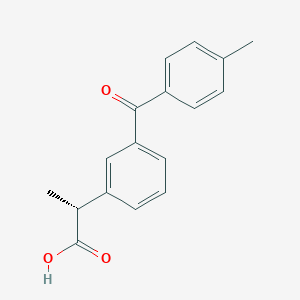
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
